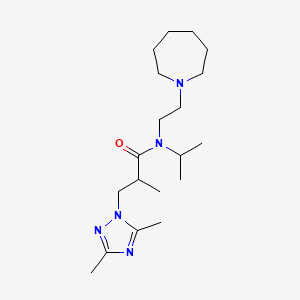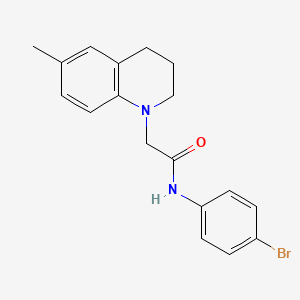
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide
描述
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide, also known as BQCA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BQCA belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antiviral, anticancer, and neuroprotective effects.
作用机制
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide acts as an allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the site where the neurotransmitter glutamate binds. N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide enhances the activity of mGluR5 by increasing the affinity of the receptor for glutamate, which leads to an increase in intracellular calcium signaling and downstream effects on neuronal function.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on mGluR5, N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has been shown to modulate the activity of other neurotransmitter systems, including the dopamine and opioid systems. N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has also been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation. These effects have led to its investigation as a potential treatment for various neurological disorders.
实验室实验的优点和局限性
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has a number of advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It also has a well-defined mechanism of action, which makes it a useful tool for investigating the role of mGluR5 in various biological processes. However, there are also some limitations to the use of N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It also has the potential to interact with other neurotransmitter systems, which can complicate the interpretation of experimental results.
未来方向
There are a number of future directions for the investigation of N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide. One area of research is the development of more potent and selective mGluR5 allosteric modulators. These compounds could have improved efficacy and reduced side effects compared to N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide. Another area of research is the investigation of the role of mGluR5 in various neurological disorders. N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide and other mGluR5 allosteric modulators could have potential therapeutic applications for these disorders. Finally, the investigation of the biochemical and physiological effects of N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide could lead to a better understanding of the role of mGluR5 in normal and pathological brain function.
科学研究应用
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including agonist activity at the metabotropic glutamate receptor subtype 5 (mGluR5). mGluR5 is a G protein-coupled receptor that is involved in various physiological processes, including learning and memory, synaptic plasticity, and pain perception. N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-1(2H)-quinolinyl)acetamide has been shown to enhance the activity of mGluR5, which has led to its investigation as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
属性
IUPAC Name |
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c1-13-4-9-17-14(11-13)3-2-10-21(17)12-18(22)20-16-7-5-15(19)6-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGHBVNFNYWYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
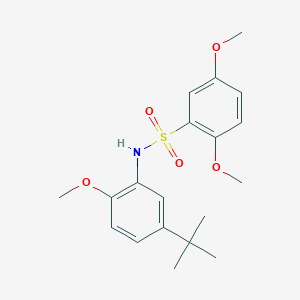
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)
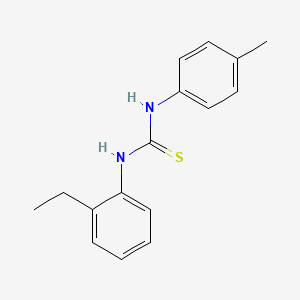

![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4287170.png)
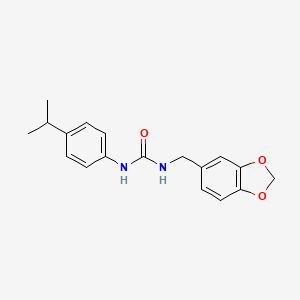
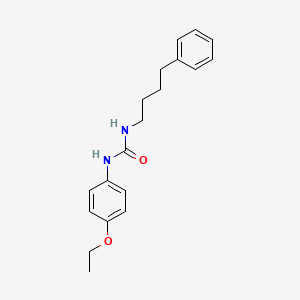

![N-[1-(3-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B4287201.png)
